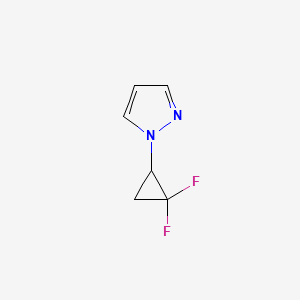![molecular formula C14H15N3O3S B2791383 1-cyclopropanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851808-42-9](/img/structure/B2791383.png)
1-cyclopropanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopropanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is an organic compound with the molecular formula C14H15N3O3S and a molecular weight of 305.35 g/mol. This compound is characterized by the presence of a cyclopropyl group, a nitrophenyl group, and a dihydroimidazolyl group, making it a complex and intriguing molecule for various scientific studies.
Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by Cyclopropyl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone are currently unknown .
Result of Action
The molecular and cellular effects of Cyclopropyl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone’s action are currently unknown .
Vorbereitungsmethoden
The synthesis of 1-cyclopropanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves multiple steps, including the formation of the cyclopropyl group and the attachment of the nitrophenyl and dihydroimidazolyl groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Analyse Chemischer Reaktionen
1-cyclopropanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, particularly at the cyclopropyl and dihydroimidazolyl groups, leading to the formation of various derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and various oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-cyclopropanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of various industrial chemicals and materials, showcasing its versatility and importance in different sectors.
Vergleich Mit ähnlichen Verbindungen
1-cyclopropanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can be compared with other similar compounds, such as:
(4-Chloro-3-nitrophenyl)(cyclopropyl)methanone: This compound shares a similar cyclopropyl and nitrophenyl structure but differs in the presence of a chloro group instead of the dihydroimidazolyl group.
Cyclopropyl (3-nitrophenyl)methanone: This compound is structurally similar but lacks the dihydroimidazolyl group, making it less complex.
The uniqueness of this compound lies in its combination of functional groups, which provides it with distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
cyclopropyl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c18-13(11-4-5-11)16-7-6-15-14(16)21-9-10-2-1-3-12(8-10)17(19)20/h1-3,8,11H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKLXGHGQGBFMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2,5-DIMETHYLBENZENESULFONYL)-2-[3-(MORPHOLIN-4-YL)QUINOXALIN-2-YL]ACETONITRILE](/img/structure/B2791300.png)




![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2791310.png)
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2791312.png)
![ethyl 4-(2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2791315.png)

![N-[[1-(4-Methylphenyl)pyrrolidin-2-yl]methyl]but-2-ynamide](/img/structure/B2791319.png)


![N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanesulfonamide](/img/structure/B2791322.png)

